
1,5-Di-tert-butyl-2,4-dimethoxy-benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5-Di-tert-butyl-2,4-dimethoxy-benzene is an organic compound with the molecular formula C16H26O2. It is an aromatic compound characterized by the presence of two tert-butyl groups and two methoxy groups attached to a benzene ring. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
1,5-Di-tert-butyl-2,4-dimethoxy-benzene can be synthesized through the reaction of 1,4-dimethoxybenzene with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and at low temperatures to ensure the selective formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to meet industrial standards .
化学反応の分析
Types of Reactions
1,5-Di-tert-butyl-2,4-dimethoxy-benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinones.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) in alcohol solvents.
Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of hydroquinones.
Substitution: Formation of alkylated or acylated derivatives.
科学的研究の応用
1,5-Di-tert-butyl-2,4-dimethoxy-benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a stabilizer in various chemical reactions.
Biology: Investigated for its potential antioxidant properties and its role in protecting biological systems from oxidative stress.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting oxidative stress-related diseases.
作用機序
The mechanism of action of 1,5-Di-tert-butyl-2,4-dimethoxy-benzene involves its ability to undergo redox reactions. The compound can act as an electron donor or acceptor, making it effective in stabilizing free radicals and preventing oxidative damage. Its molecular targets include reactive oxygen species (ROS) and other free radicals, which it neutralizes through electron transfer reactions .
類似化合物との比較
Similar Compounds
1,4-Di-tert-butyl-2,5-dimethoxybenzene: Similar structure but with different positions of the tert-butyl and methoxy groups.
2,5-Di-tert-butyl-1,4-dimethoxybenzene: Another isomer with tert-butyl and methoxy groups at different positions on the benzene ring.
Uniqueness
1,5-Di-tert-butyl-2,4-dimethoxy-benzene is unique due to its specific arrangement of substituents, which imparts distinct chemical properties and reactivity. This unique structure makes it particularly effective in applications requiring high stability and specific redox properties .
特性
分子式 |
C16H26O2 |
|---|---|
分子量 |
250.38 g/mol |
IUPAC名 |
1,5-ditert-butyl-2,4-dimethoxybenzene |
InChI |
InChI=1S/C16H26O2/c1-15(2,3)11-9-12(16(4,5)6)14(18-8)10-13(11)17-7/h9-10H,1-8H3 |
InChIキー |
HGRGBKBPFHHYMX-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(=C(C=C1OC)OC)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


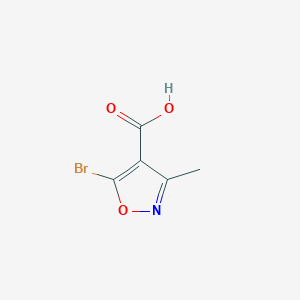
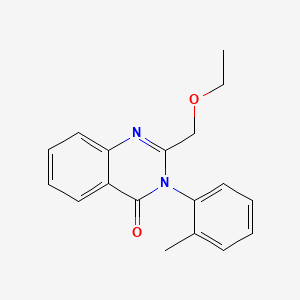
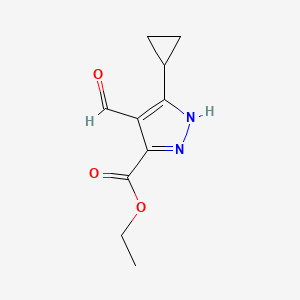
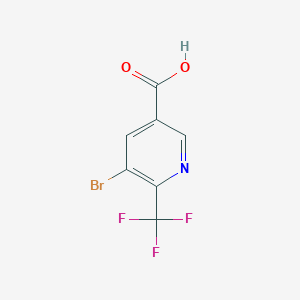
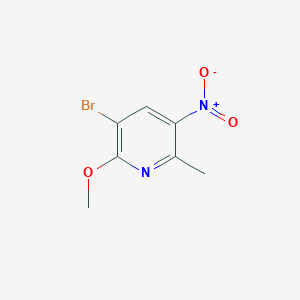
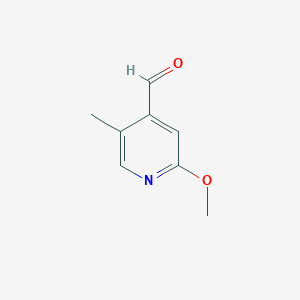
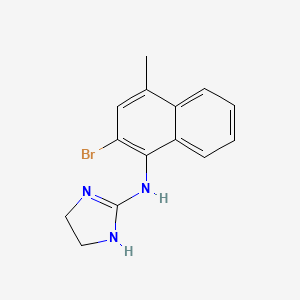
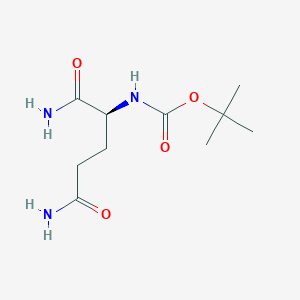
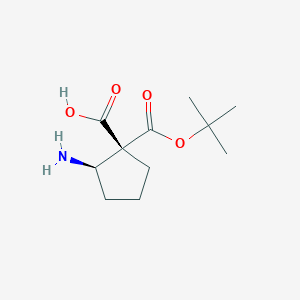
![1-[4-[3-(2-Methyl-1-piperidinyl)propoxy]phenyl]-2-pyrrolidinone](/img/structure/B13936985.png)
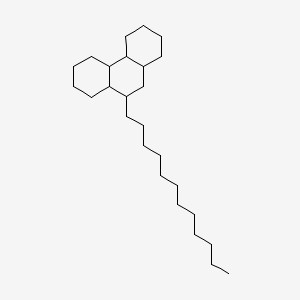
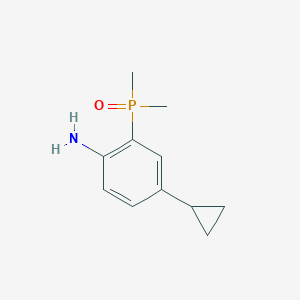
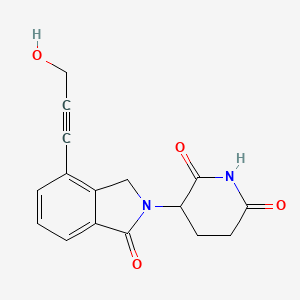
![5-Methoxy-N-[(4-methoxyphenyl)methyl]-2-nitroaniline](/img/structure/B13937023.png)
